molecular formula C11H10F3NO B1438917 N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 1155979-78-4

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide

Cat. No.: B1438917
CAS No.: 1155979-78-4
M. Wt: 229.2 g/mol
InChI Key: GNPRFMAXHDFXQH-UHFFFAOYSA-N
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Description

N-{[3-(Trifluoromethyl)phenyl]methyl}prop-2-enamide (CAS: 1155979-78-4, molecular formula: C₁₁H₁₀F₃NO) is a synthetic acrylamide derivative characterized by a trifluoromethylphenyl group attached via a methylene linker to the acrylamide backbone. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance lipophilicity, metabolic stability, and target binding affinity . It is cataloged as a building block for drug discovery, with commercial availability in gram-scale quantities .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPRFMAXHDFXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves the acylation of 3-(trifluoromethyl)benzylamine with acryloyl chloride. This method is widely reported in chemical literature and commercial synthesis protocols.

Key Starting Materials:

  • 3-(Trifluoromethyl)benzylamine
  • Acryloyl chloride

General Reaction Scheme:

$$
\text{3-(Trifluoromethyl)benzylamine} + \text{Acryloyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{this compound}
$$

Detailed Preparation Procedure

Step Description Conditions Notes
1 Dissolution of amine Dissolve 3-(trifluoromethyl)benzylamine in anhydrous dichloromethane Inert atmosphere (N₂ or Ar) recommended to avoid moisture
2 Addition of base Add triethylamine (or similar tertiary amine base) to the solution Base neutralizes HCl formed during reaction
3 Acylation reaction Add acryloyl chloride dropwise at 0°C to room temperature Slow addition controls exotherm
4 Stirring Stir the reaction mixture at room temperature for several hours (typically 2–6 h) Reaction monitored by TLC or HPLC
5 Work-up Quench reaction with water, separate organic layer Wash organic layer with aqueous acid/base to remove impurities
6 Purification Purify crude product by column chromatography (silica gel) Eluent often a gradient of hexane/ethyl acetate

Reaction Conditions and Considerations

  • Solvent: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products. Other aprotic solvents like tetrahydrofuran (THF) may be used but less commonly.
  • Base: Triethylamine is commonly used to scavenge HCl and prevent protonation of the amine.
  • Temperature: Initial cooling during addition of acryloyl chloride prevents side reactions; reaction proceeds efficiently at room temperature.
  • Atmosphere: Inert atmosphere minimizes hydrolysis of acryloyl chloride and oxidation of sensitive intermediates.

Purification and Yield

  • Purification: Column chromatography is the standard method, using silica gel and suitable solvent systems to separate the desired amide from unreacted starting materials and side products.
  • Yield: Reported yields typically range from 70% to 90%, depending on reaction scale and purification efficiency.

Analytical Data and Characterization

Alternative Synthetic Routes and Industrial Considerations

While the direct acylation of 3-(trifluoromethyl)benzylamine with acryloyl chloride is the most straightforward method, alternative routes may involve:

  • Pre-formation of protected amines or intermediates to improve selectivity.
  • Use of coupling reagents such as carbodiimides in place of acyl chlorides for milder reaction conditions.
  • Continuous flow synthesis for improved scalability and reaction control in industrial settings.

Summary Table of Preparation Method

Aspect Details
Starting Materials 3-(Trifluoromethyl)benzylamine, Acryloyl chloride
Solvent Dichloromethane (anhydrous)
Base Triethylamine
Temperature 0°C (addition), then room temperature
Reaction Time 2–6 hours
Purification Column chromatography (silica gel)
Yield 70–90% (typical)
Atmosphere Inert (N₂ or Ar) recommended

Research Findings and Notes

  • The trifluoromethyl group on the phenyl ring influences the electronic properties of the amide, potentially affecting reaction kinetics and product stability.
  • Amidation reactions using acryloyl chloride are generally high yielding and reproducible under controlled conditions.
  • The compound’s preparation is well-suited for laboratory-scale synthesis and can be adapted for industrial production with process optimization.
  • Purity and structural integrity are typically confirmed by NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
  • Reduction : Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Reaction TypeReagentsMajor Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines
SubstitutionSodium methoxide, Potassium tert-butoxideVarious substituted derivatives

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structural properties allow it to be used in the formation of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound, including:

  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which could be beneficial in drug development.
  • Receptor Binding : The compound's interaction with various receptors is under investigation for its therapeutic implications.

Medicine

Ongoing research aims to explore this compound as a pharmaceutical intermediate. Its unique properties suggest potential applications in developing new drugs targeting various diseases.

A notable study evaluated compounds similar to this compound against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains .

In another study focusing on antitubercular activity, derivatives of similar compounds exhibited promising results against Mycobacterium tuberculosis, indicating that modifications of the trifluoromethyl group could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight logP* Water Solubility (mg/mL) Metabolic Stability
N-{[3-(Trifluoromethyl)phenyl]methyl}prop-2-enamide 245.19 ~3.8 <0.1 Moderate (CYP3A4 substrate)
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide 398.30 ~4.2 <0.05 High (resistant to oxidation)
(2E)-3-(3,4-Dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide 374.20 ~3.9 0.12 Moderate
XCT790 467.28 ~4.5 <0.01 Low (rapid glucuronidation)

*Estimated using fragment-based methods.

Biological Activity

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide, also known by its CAS number 1155979-78-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H10F3NO
  • IUPAC Name : N-(3-(trifluoromethyl)benzyl)acrylamide
  • Smiles Notation : O=C(C=C)NCC1=CC=CC(C(F)(F)F)=C1

The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's lipophilic nature allows it to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various proteins involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting that this compound may also possess similar activity .

CompoundMIC (µM)Target Organism
This compoundTBDS. aureus, MRSA
Related Compound25.9S. aureus
Related Compound12.9MRSA

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound may modulate inflammatory responses by affecting the NF-κB signaling pathway. Certain derivatives have shown an increase in NF-κB activity by 10–15%, indicating a complex role in inflammation modulation .

Case Studies

  • Antidepressant-like Effects : A study involving a structurally related compound indicated potential antidepressant effects through modulation of serotonergic systems in animal models . This suggests that this compound could be explored for similar therapeutic applications.
  • Enzyme Inhibition : Preliminary research indicates that compounds with similar structures can inhibit specific enzymes related to disease processes. The exact mechanisms remain to be fully elucidated but warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityNotable Activity
N-{[4-(trifluoromethyl)phenyl]methyl}prop-2-enamidePara position CF3TBD
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-ynamideAlkyne instead of alkeneTBD

The position of the trifluoromethyl group significantly influences both chemical reactivity and biological activity, making these comparisons crucial for understanding structure-activity relationships.

Q & A

Q. What synthetic routes are reported for N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide, and how is purity validated?

The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)benzylamine and acryloyl chloride under inert conditions. Key steps include:

  • Reaction conditions : Stirring in anhydrous DCM or THF at 0–5°C for 2–4 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization .
  • Characterization :
    • NMR (¹H/¹³C): Peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR), acrylamide protons (δ 6.2–6.4 ppm for CH₂=CH–) .
    • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .

Q. What in vitro antimicrobial activities are observed, and how do they compare to clinical standards?

The compound exhibits broad-spectrum activity :

  • Antistaphylococcal : MIC = 0.15–5.57 µM against S. aureus (MSSA/MRSA), outperforming ampicillin (MIC = 1–8 µM) .
  • Antitubercular : MIC = 1.2 µM against M. tuberculosis H37Ra, comparable to isoniazid (MIC = 0.3 µM) .
  • Anti-biofilm : Reduces S. aureus biofilm biomass by 60–80% at 5 µM (crystal violet assay) .

Q. Which structural features drive its bioactivity?

  • Trifluoromethyl group : Enhances lipophilicity (logP ~3.5), improving membrane penetration .
  • Acrylamide moiety : Acts as a Michael acceptor , enabling covalent binding to cysteine residues in bacterial enzymes .
  • Aromatic substitution : 3-Trifluoromethylphenyl boosts electron-withdrawing effects , stabilizing target interactions .

Advanced Research Questions

Q. How does the compound inhibit biofilm formation, and what models validate this?

  • Mechanism : Disrupts quorum sensing by downregulating agr and sarA virulence genes in S. aureus .
  • Experimental models :
    • Static biofilm assay : 24-well plates with tryptic soy broth + 1% glucose .
    • Confocal microscopy : Reduces biofilm thickness by 50% at 5 µM (SYTO9/PI staining) .

Q. What mechanisms explain its activity against drug-resistant bacteria?

  • Kinase inhibition : Structural analogs (e.g., CO-1686) target EGFR T790M mutants , suggesting potential cross-reactivity with bacterial kinases .
  • Electron transport disruption : Trifluoromethyl groups may inhibit cytochrome c oxidase (mitochondrial complex IV), analogous to aluminium phosphide .

Q. How do structural modifications impact selectivity?

  • Side-chain variations : Adding 3,5-bis(trifluoromethyl)phenyl (as in analog 2p) increases anti-enterococcal activity (MIC = 2.34 µM vs. 44.5 µM for parent compound) .
  • Substituent position : 3-Trifluoromethyl substitution outperforms 4-substituted analogs due to steric compatibility with enzyme active sites .

Q. How can cytotoxicity discrepancies across cell lines be resolved?

  • Contradictory data : No cytotoxicity in spinach chloroplasts (IC₅₀ > 100 µM) vs. mild toxicity in HEK293 cells (IC₅₀ = 40 µM).
  • Methodological adjustments :
    • Use ATP-based viability assays (e.g., CellTiter-Glo®) to standardize cytotoxicity measurements .
    • Test under hypoxic conditions to mimic bacterial infection microenvironments .

Q. What strategies optimize synergistic effects with antibiotics?

  • Combination therapy :
    • With vancomycin : Reduces MRSA MIC from 256 µg/mL to 4 µg/mL (checkerboard assay, FIC index = 0.25) .
    • Experimental design : Use time-kill kinetics (0–24 hrs) to confirm bactericidal synergy (>2-log CFU reduction vs. monotherapy) .

Q. Which computational models predict target binding?

  • Molecular docking : AutoDock Vina simulations show strong binding to S. aureus enoyl-ACP reductase (ΔG = −9.2 kcal/mol) .
  • QSAR studies : Electron-deficient aryl groups correlate with improved activity (r² = 0.89) .

Q. How do experimental MICs align with in silico predictions?

  • Discrepancies : Experimental MICs for Enterococcus faecalis (2.34–44.5 µM) vs. predicted values (1.5–30 µM).
  • Resolution : Refine docking parameters using crystal structures of bacterial FabI (PDB: 3GR6) to improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
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N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide

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